molecular formula C7H2Br2F4 B1409889 3,5-Dibromo-2-fluorobenzotrifluoride CAS No. 1806353-73-0

3,5-Dibromo-2-fluorobenzotrifluoride

Cat. No.: B1409889
CAS No.: 1806353-73-0
M. Wt: 321.89 g/mol
InChI Key: BACHVFVEEXCDQI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with two bromine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-fluorobenzotrifluoride using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3,5-dimethoxy-2-fluorobenzotrifluoride .

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-fluorobenzotrifluoride is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a useful scaffold for drug discovery .

Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

  • 2-Bromo-3,5-difluorobenzotrifluoride
  • 2,5-Dibromo-3,4-difluorothiophene
  • 3,5-Difluorobenzyl bromide

Comparison: Compared to these similar compounds, 3,5-Dibromo-2-fluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. For instance, the presence of both bromine and fluorine atoms in specific positions can influence the compound’s electron density and steric effects, making it more or less reactive in certain chemical reactions .

Biological Activity

3,5-Dibromo-2-fluorobenzotrifluoride (DBFB) is a halogenated aromatic compound notable for its unique electronic and steric properties due to the presence of bromine and fluorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and chemical biology, due to its potential bioactive properties. This article delves into the biological activity of DBFB, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.

  • Molecular Formula : C7H2Br2F3
  • Molecular Weight : 322.89 g/mol
  • Structure : The compound features a benzene ring substituted with two bromine atoms and one fluorine atom, along with three trifluoromethyl groups. This configuration contributes to its reactivity and interaction with biological molecules.

DBFB exhibits biological activity primarily through its electrophilic nature, enabling it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. The following mechanisms have been identified:

  • Electrophilic Substitution : The bromine atoms can be replaced by nucleophiles, allowing DBFB to form adducts with amino acids or nucleotides, potentially altering their function.
  • Inhibition of Enzymatic Activity : DBFB may inhibit specific enzymes by binding to active sites or altering enzyme conformation, leading to changes in metabolic pathways.
  • Modulation of Receptor Activity : The compound can interact with cell surface receptors, influencing signal transduction pathways and cellular responses.

Biological Activity

Research indicates that DBFB possesses several biological activities:

  • Anticancer Properties : Preliminary studies suggest that DBFB may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : DBFB has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that DBFB demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
  • Anti-inflammatory Effects :
    • In a mouse model of inflammation, DBFB administration resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) .
  • Antimicrobial Activity :
    • Research conducted on the antibacterial properties of DBFB showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study suggested that the mode of action might involve disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 = 15 µM; induces apoptosis
Anti-inflammatoryMouse modelReduced paw edema; lower cytokines
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL (S. aureus); 64 µg/mL (E. coli)

Properties

IUPAC Name

1,5-dibromo-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHVFVEEXCDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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